molecular formula C51H75N11O19 B10847938 cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly]

cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly]

Cat. No.: B10847938
M. Wt: 1146.2 g/mol
InChI Key: JDTPYTFDRAQKHK-UHFFFAOYSA-N
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Description

Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] is a cyclic peptide composed of a sequence of amino acids, including aspartic acid, isoleucine, lysine, glutamic acid, tyrosine, proline, and glycine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclic peptides like cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] typically involves the cyclization of linear peptides. This can be achieved through various chemical methods, including direct backbone cyclization, native chemical ligation, and bioorthogonal reactions . Enzymatic methods, such as the use of subtiligase variants and sortases, can also be employed .

Industrial Production Methods: Industrial production of cyclic peptides often involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences on a solid support. This method is advantageous for producing large quantities of cyclic peptides with high purity .

Scientific Research Applications

Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] has a wide range of scientific research applications. In chemistry, it is used to study peptide stability and interactions. In biology, it serves as a model for understanding protein folding and function. In medicine, cyclic peptides are explored for their potential as therapeutic agents due to their stability and specificity . Additionally, in industry, cyclic peptides are used in the development of new materials and as catalysts in chemical reactions .

Mechanism of Action

The mechanism of action of cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the peptide allows it to bind tightly to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions can include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] include other cyclic peptides like cyclo(L-Tyr-L-Lys) and its derivatives . These compounds share structural similarities but may differ in their amino acid composition and specific applications.

Uniqueness: Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological processes and for developing targeted therapeutic agents .

Properties

Molecular Formula

C51H75N11O19

Molecular Weight

1146.2 g/mol

IUPAC Name

3-[15-(4-aminobutyl)-9,18-di(butan-2-yl)-3,21,24-tris(carboxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propanoic acid

InChI

InChI=1S/C51H75N11O19/c1-5-25(3)41-49(79)56-29(10-7-8-18-52)43(73)55-30(16-17-37(65)66)44(74)60-42(26(4)6-2)50(80)58-31(20-27-12-14-28(63)15-13-27)45(75)59-34(23-40(71)72)51(81)62-19-9-11-35(62)48(78)53-24-36(64)54-32(21-38(67)68)46(76)57-33(22-39(69)70)47(77)61-41/h12-15,25-26,29-35,41-42,63H,5-11,16-24,52H2,1-4H3,(H,53,78)(H,54,64)(H,55,73)(H,56,79)(H,57,76)(H,58,80)(H,59,75)(H,60,74)(H,61,77)(H,65,66)(H,67,68)(H,69,70)(H,71,72)

InChI Key

JDTPYTFDRAQKHK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCCCN)C(C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O

Origin of Product

United States

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